N-(2-Chlorophenyl)-2-((5-(((4-chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

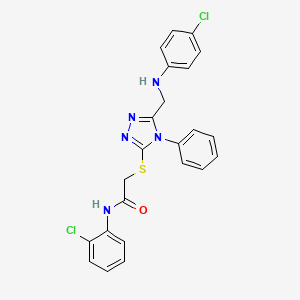

This compound belongs to the 1,2,4-triazole-thioacetamide class, characterized by a triazole core substituted with a thioether-linked acetamide group. The structure features a 2-chlorophenyl moiety on the acetamide nitrogen and a (4-chlorophenyl)amino methyl group at the 5-position of the triazole ring. Crystallographic studies of analogous compounds (e.g., ) confirm planar amide groups and hydrogen-bonding interactions critical for stability .

Properties

Molecular Formula |

C23H19Cl2N5OS |

|---|---|

Molecular Weight |

484.4 g/mol |

IUPAC Name |

2-[[5-[(4-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide |

InChI |

InChI=1S/C23H19Cl2N5OS/c24-16-10-12-17(13-11-16)26-14-21-28-29-23(30(21)18-6-2-1-3-7-18)32-15-22(31)27-20-9-5-4-8-19(20)25/h1-13,26H,14-15H2,(H,27,31) |

InChI Key |

KUPBQCOJDKTQGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3Cl)CNC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)-2-((5-(((4-chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the chlorophenyl groups and the thioacetamide moiety. Common reagents used in these reactions include hydrazine, phenyl isothiocyanate, and various chlorinating agents. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is also common in industrial settings.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether (-S-) group and chlorophenyl substituents participate in nucleophilic substitutions under specific conditions:

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Aromatic substitution | KOH/EtOH, heat (80–90°C) | Replacement of chlorine on chlorophenyl groups with hydroxyl or amine nucleophiles | |

| Thioether oxidation | H₂O₂ (30%), acidic conditions | Conversion to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives |

For example, oxidation of the thioether to sulfone enhances electrophilicity, enabling further functionalization for biological studies.

Oxidation and Reduction

The triazole ring and acetamide group exhibit redox activity:

Oxidation

-

Triazole ring : Reacts with KMnO₄ in acidic media to form carboxylic acid derivatives.

-

Amide group : Resistant to oxidation under mild conditions but degrades under strong oxidants (e.g., HNO₃).

Reduction

-

Nitro intermediates (if present): Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines.

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Applications |

|---|---|---|

| 6M HCl, reflux (12h) | 2-((5-(((4-Chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid | Precursor for esterification or coupling reactions |

| NaOH (2M), 60°C (8h) | Sodium salt of the carboxylic acid | Improves solubility for pharmacological assays |

Cycloaddition and Ring-Opening

The 1,2,4-triazole ring participates in cycloaddition reactions:

-

Diels-Alder reactions : Reacts with dienophiles (e.g., maleic anhydride) at 120°C to form fused bicyclic systems.

-

Ring-opening : Strong bases (e.g., LDA) cleave the triazole, yielding imidazole-thiol intermediates.

Aminomethyl Group Reactivity

The ((4-chlorophenyl)amino)methyl side chain undergoes:

-

Mannich reactions : Forms tertiary amines with aldehydes and secondary amines.

-

Schiff base formation : Reacts with carbonyl compounds (e.g., benzaldehyde) under anhydrous conditions.

Cross-Coupling Reactions

Palladium-catalyzed couplings (Suzuki, Heck) modify the phenyl groups :

| Reaction | Catalysts/Conditions | Products |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O (90°C) | Biaryl derivatives for enhanced π-stacking in drug design |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Introduction of amino groups for targeting kinase enzymes |

Photochemical Reactions

UV irradiation (254 nm) induces:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N-(2-Chlorophenyl)-2-((5-(((4-chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide exhibit notable anticancer properties. For instance, triazole derivatives have been studied for their effectiveness against various cancer cell lines. In vitro assays have demonstrated that such compounds can inhibit cell proliferation in human tumor cells, showcasing potential as therapeutic agents in cancer treatment .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the disruption of cellular processes critical for cancer cell survival. Molecular docking studies suggest that the compound interacts with specific biological targets, potentially inhibiting pathways essential for tumor growth and metastasis .

Antimicrobial Properties

Antimicrobial Activity

N-(2-Chlorophenyl)-2-((5-(((4-chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide has been evaluated for its antimicrobial efficacy against various bacterial and fungal strains. Studies show that compounds with similar structures can demonstrate significant activity against resistant pathogens, making them candidates for new antimicrobial therapies .

Resistance Mechanism

The increasing resistance of pathogens to conventional antibiotics necessitates the development of novel antimicrobial agents. The unique structural characteristics of triazole-containing compounds may provide an advantage in overcoming resistance mechanisms employed by bacteria and fungi .

Pharmacological Studies

Drug-Like Properties

The pharmacokinetic profile of N-(2-Chlorophenyl)-2-((5-(((4-chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide has been assessed using computational models. Parameters such as solubility, permeability, and metabolic stability are crucial for determining the viability of this compound as a drug candidate .

In Silico Studies

In silico modeling has been employed to predict the interaction of this compound with various biological targets. These studies facilitate the identification of potential therapeutic applications and guide further experimental validation .

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-2-((5-(((4-chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects. The triazole ring and chlorophenyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

The triazole ring’s substituents significantly influence molecular properties. Key comparisons include:

- Electron-Withdrawing vs.

- Steric Effects : Bulky substituents like isobutylphenyl () may improve membrane permeability in biological systems but complicate synthesis.

Acetamide Group Modifications

The N-aryl group on the acetamide moiety affects binding interactions:

- N-(2-Chlorophenyl) : Common in anti-cancer and antimicrobial agents (e.g., compound 7d in ).

- N-(4-Dimethylaminophenyl) (): Introduces strong electron-donating effects, beneficial for optoelectronic applications.

- N-(3-Nitrophenyl) (): Enhances nonlinear optical (NLO) properties due to nitro group polarity.

Biological Activity

N-(2-Chlorophenyl)-2-((5-(((4-chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide, a compound with significant potential in medicinal chemistry, exhibits a variety of biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazole ring and a chlorophenyl moiety. Its molecular formula is with a molecular weight of approximately 498.43 g/mol. The following table summarizes its key properties:

| Property | Value |

|---|---|

| Molecular Formula | C24H21Cl2N5OS |

| Molecular Weight | 498.43 g/mol |

| IUPAC Name | N-(2-Chlorophenyl)-2-{5-[(4-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-ylsulfanyl}acetamide |

| CAS Number | 338430-29-8 |

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit notable antimicrobial activity. For instance, derivatives of triazoles have been shown to possess potent antibacterial effects against various pathogens including Staphylococcus aureus and Escherichia coli. In one study, triazole derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 0.046 to 3.11 μM against resistant strains, outperforming standard antibiotics like vancomycin and ciprofloxacin .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by studies focusing on its ability to inhibit lipoxygenase (LOX) enzymes. A series of chlorophenyl-furfuryl-based triazole derivatives showed promising LOX inhibitory activities with IC50 values ranging from 17.43 to 27.53 μM . This suggests that N-(2-Chlorophenyl)-2-((5-(((4-chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide may also contribute to anti-inflammatory pathways.

Anticancer Activity

Triazole derivatives have been explored for their anticancer properties. A review highlighted the role of triazole compounds in targeting various cancer types through mechanisms such as enzyme inhibition and apoptosis induction . The specific compound under discussion may exhibit similar effects due to its structural features that allow interaction with multiple biological targets.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-donating groups on the phenyl rings enhances biological activity. For example, substituents at the C-3 position of the triazole ring are crucial for antimicrobial efficacy . This insight is valuable for designing new derivatives with improved potency.

Case Studies

- Synthesis and Evaluation : A recent study synthesized various triazole derivatives and evaluated their enzyme inhibitory kinetics. The findings indicated that modifications to the phenyl groups significantly influenced their biological activity .

- Comparative Analysis : In vitro studies comparing the compound with established antibiotics revealed that certain derivatives exhibited superior antibacterial activity against both drug-sensitive and resistant strains of bacteria .

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical parameters influence reaction yields?

Answer: The synthesis typically involves multi-step reactions starting with chloroacetyl chloride and aromatic amines. A general procedure includes:

- Step 1: Reacting 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane/triethylamine at 20–25°C, followed by recrystallization from ethanol-DMF .

- Step 2: Coupling intermediates (e.g., triazole-thiols) with acetamide derivatives via nucleophilic substitution. Key parameters include:

Q. How can researchers confirm the structural integrity of this compound using crystallographic and spectroscopic methods?

Answer:

- X-ray crystallography resolves bond lengths, dihedral angles (e.g., 61.8° twist between dichlorophenyl and thiazol rings), and hydrogen-bonding networks (e.g., R₂²(8) motifs) .

- 1H NMR identifies proton environments:

- NH protons resonate at δ 13.30 (amide) and δ 10.10–11.20 (amine/imine tautomers) .

- Aromatic protons appear as multiplets (δ 7.42–7.58) .

- IR spectroscopy confirms functional groups (C=O stretch at ~1650 cm⁻¹, NH stretches at ~3300 cm⁻¹) .

Q. What safety precautions are necessary during laboratory synthesis?

Answer:

- Handling corrosive reagents: Use ice-cold aqueous HCl for quenching reactions and dichloromethane for extraction .

- Ventilation: Work in fume hoods to avoid inhalation of volatile solvents (e.g., triethylamine) .

- Personal protective equipment (PPE): Wear gloves, goggles, and lab coats to prevent skin/eye contact .

Advanced Questions

Q. How can researchers analyze and resolve contradictions in tautomeric forms observed in spectroscopic data?

Answer:

- Variable-temperature NMR: Monitor amine/imine tautomers (e.g., 50:50 ratio at δ 10.10–11.20) under different temperatures to assess equilibrium shifts .

- X-ray crystallography: Determine dominant tautomeric forms in solid state (e.g., planar vs. twisted conformations) .

- pH-dependent studies: Adjust solvent pH to stabilize specific tautomers (e.g., acidic conditions favoring imine forms) .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for triazole-thioacetamide derivatives?

Answer:

- Analog synthesis: Modify substituents on the triazole ring (e.g., chloro, phenyl, or methyl groups) and acetamide side chains to assess biological activity trends .

- Biological assays: Test derivatives for target-specific activity (e.g., antimicrobial, anticancer) using in vitro models.

- Computational docking: Use crystallographic data (e.g., dihedral angles from ) to predict binding interactions with enzymes or receptors.

Q. What experimental and computational approaches are recommended to investigate binding interactions with biological targets?

Answer:

- Isothermal titration calorimetry (ITC): Quantify binding affinity and thermodynamics.

- Molecular dynamics simulations: Model interactions using crystal structure coordinates (e.g., hydrogen-bonding motifs from ).

- Site-directed mutagenesis: Validate predicted binding residues in target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.